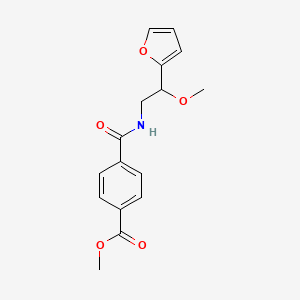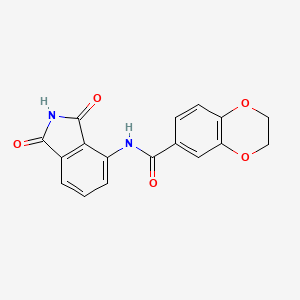![molecular formula C18H19N5O2S B2548122 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 922846-47-7](/img/structure/B2548122.png)
3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-ethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one" is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds that can help infer potential properties and activities of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, including the use of catalysts and various reagents to build the complex structures. For example, the one-pot synthesis method described for pyrimido[4,5-c]isoquinolines and 1,2,3-triazole-coupled pyrimido[4,5-c]isoquinolines indicates that similar strategies could potentially be applied to synthesize the compound of interest .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is typically characterized using spectroscopic methods such as FT-IR, NMR, and UV-Vis, as well as single-crystal X-ray diffraction . Theoretical calculations, including DFT/B3LYP functional and basis sets, are used to predict and analyze the optimized structure, molecular orbitals, and electrostatic potential . These methods would be essential in determining the molecular structure of "this compound".
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their interaction with other molecules. For instance, the molecular docking studies of ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate with the c-MET protein suggest that the compound of interest may also exhibit the ability to bind to biological targets, potentially acting as an inhibitor for certain proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds are closely related to their molecular structure. The analysis of frontier molecular orbitals, electrostatic potential, and non-linear optical properties provides insights into the reactivity, stability, and potential applications of these compounds . For example, the non-linear optical properties of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate suggest that the compound of interest may also exhibit significant non-linear optical properties .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has focused on the synthesis of compounds within the quinoline and triazolo-pyrimidinone families, highlighting the diverse potential of these compounds in scientific research. For example, the synthesis of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids pyrimidin-2-ylamides aimed for microbiological investigation demonstrates the interest in developing compounds with potential antitubercular activity (Ukrainets et al., 2009). Additionally, the development of 1,2,4-triazolo[1,5-alpha]pyrimidines for their potential antihypertensive properties showcases the therapeutic applications being explored within this chemical space (Bayomi et al., 1999).
Antimicrobial and Antitumor Applications
Several studies have synthesized and evaluated the biological activities of compounds similar to the one , focusing on antimicrobial and antitumor potentials. For instance, research into morpholine-based heterocycles as antitumor agents provides insights into the structural requirements for activity against cancer cell lines, suggesting a promising avenue for the development of new therapeutic agents (Muhammad et al., 2017). The synthesis and evaluation of novel 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents further highlight the medicinal chemistry applications of these compounds (Farag et al., 2012).
Antioxidant Activity
The exploration of novel pyrimido[4,5-c]isoquinoline hybrids and their evaluation for antioxidant activity exemplify the ongoing interest in developing compounds with potential health benefits beyond traditional therapeutic areas. Compounds with potent antioxidant activity compared to standard drugs like Trolox indicate the significance of structural diversity in discovering new bioactive molecules (Narsimha et al., 2018).
Mécanisme D'action
Quinolines
The 3,4-dihydroquinolin-1(2H)-yl part of the molecule belongs to the quinoline class of compounds. Quinolines have a wide range of biological activities and are found in many pharmaceuticals . They can interact with various biological targets, including enzymes and receptors, and can exhibit antimicrobial, anti-inflammatory, and anticancer activities .
Triazolopyrimidines
The [1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one part of the molecule is a type of triazolopyrimidine. Triazolopyrimidines are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . They can interact with various targets, such as kinases and G-protein coupled receptors, leading to changes in cellular signaling pathways .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. Given the classes of compounds it belongs to, it might be involved in pathways related to inflammation, cell proliferation, and microbial growth .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the classes of compounds it belongs to, it might have effects such as inhibiting microbial growth, reducing inflammation, or inhibiting cell proliferation .
Propriétés
IUPAC Name |
3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5-ethyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-2-13-10-15(24)19-17-20-21-18(23(13)17)26-11-16(25)22-9-5-7-12-6-3-4-8-14(12)22/h3-4,6,8,10H,2,5,7,9,11H2,1H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIGBTNSWXQHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC2=NN=C(N12)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2548039.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2548040.png)
![6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2548042.png)
![1-[2-(Dimethylamino)acetyl]piperidine-3-sulfonamide;hydrochloride](/img/structure/B2548044.png)
![(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-phenylchromene-3-carboxamide](/img/structure/B2548046.png)


![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride](/img/structure/B2548049.png)

![3-[4-(Tert-butyl)anilino]-1-(3,4-dichlorophenyl)-1-propanone](/img/structure/B2548054.png)
![(Z)-methyl 4-(((1-benzyl-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2548056.png)

![N-[4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide](/img/structure/B2548061.png)
![N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2548062.png)